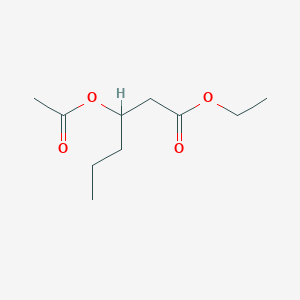

Ethyl 3-acetoxyhexanoate

Description

Properties

IUPAC Name |

ethyl 3-acetyloxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-6-9(14-8(3)11)7-10(12)13-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMIHNGXIOMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275860, DTXSID40864981 | |

| Record name | Ethyl 3-acetoxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 3-(acetyloxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21188-61-4, 21696-23-1 | |

| Record name | Ethyl 3-acetoxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21188-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3-(acetyloxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021188614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-(acetyloxy)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-acetoxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 3-(acetyloxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-acetoxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-Acetoxyhexanoate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-acetoxyhexanoate, a carboxylic acid ester, is a molecule of interest in the fields of flavor and fragrance chemistry, with emerging potential in other specialized applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, a validated synthesis protocol, and an exploration of its reactivity and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific disciplines who require a thorough understanding of this compound.

Chemical Identity and Physical Properties

This compound is systematically named ethyl 3-acetyloxyhexanoate.[1] It is a colorless to pale yellow liquid with a fruity, green odor.[2] Key identifiers and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| CAS Number | 21188-61-4 | [1] |

| IUPAC Name | ethyl 3-acetyloxyhexanoate | [1] |

| Synonyms | Ethyl 3-acetoxycaproate, 3-Acetoxyhexanoic acid ethyl ester | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 200-201 °C at 760 mmHg | [2] |

| Specific Gravity | 1.009 - 1.015 @ 25 °C | [2] |

| Refractive Index | 1.419 - 1.425 @ 20 °C | [2] |

| Flash Point | > 100 °C (> 212 °F) | [2] |

| Solubility | Very slightly soluble in water; soluble in alcohol | [2] |

Spectroscopic Analysis

A thorough understanding of the spectral characteristics of this compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available, fully interpreted spectra are limited, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the acetyl group (a singlet), and the hexanoate backbone (a series of multiplets). The proton at the C3 position, being attached to the electron-withdrawing acyloxy group, would appear as a downfield multiplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (one for the ester and one for the acetate), the carbon bearing the acyloxy group (C3), and the remaining aliphatic carbons. The chemical shifts of the carbonyl carbons and C3 will be the most downfield due to the deshielding effect of the oxygen atoms.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely exhibit a molecular ion peak [M]⁺ at m/z = 202. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the acetyl group (-COCH₃, m/z = 43), and acetic acid (-CH₃COOH, m/z = 60) via McLafferty rearrangement.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations will also be prominent in the 1000-1300 cm⁻¹ region.

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the acetylation of its precursor, ethyl 3-hydroxyhexanoate. This reaction is a standard esterification and can be accomplished using various acetylating agents. A common and effective laboratory-scale method involves the use of acetic anhydride with a base catalyst such as pyridine.

Rationale for Synthetic Approach

The acetylation of a secondary alcohol, such as the hydroxyl group in ethyl 3-hydroxyhexanoate, is a well-established and high-yielding transformation. Acetic anhydride is a cost-effective and readily available acetylating agent. Pyridine serves as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion. The reaction is typically clean, and the product can be readily purified by standard techniques such as distillation or chromatography.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acetylation of Ethyl 3-hydroxyhexanoate

This protocol is adapted from standard acetylation procedures.[3]

Materials:

-

Ethyl 3-hydroxyhexanoate

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Diethyl ether (or other suitable extraction solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-hydroxyhexanoate (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the two ester functional groups.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed back to ethyl 3-hydroxyhexanoate and acetic acid. This reaction is reversible.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes irreversible hydrolysis to form the corresponding carboxylate salts (3-hydroxyhexanoate and acetate) and ethanol. The kinetics of ester hydrolysis are typically second-order.

Caption: Hydrolysis pathways of this compound.

Thermal Decomposition

Potential Biological Activity and Applications

While this compound is primarily used as a flavoring agent in food products and as a fragrance ingredient, there is growing interest in the biological activities of related compounds.

Antiviral Potential of the Precursor

Recent studies have demonstrated that the precursor, ethyl 3-hydroxyhexanoate, exhibits potent antiviral activity against Coxsackievirus B (CVB) infection in vitro and in vivo.[4][5] The study reported a 50% effective concentration (EC₅₀) of 1.2 μM and a 50% cytotoxicity concentration (CC₅₀) of 25.6 μM, resulting in a selectivity index (SI) of 20.8.[4][5] The proposed mechanism of action is the inhibition of viral RNA replication.[4][5]

The acetylation of a hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Acetylation can increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. However, it can also impact the binding affinity to the target protein. Therefore, the antiviral activity of this compound warrants direct investigation to determine if the acetyl group enhances, diminishes, or has no effect on the activity of the parent compound.

Considerations for Drug Development

The "drug-likeness" of this compound can be assessed using computational tools. Its relatively low molecular weight and moderate lipophilicity suggest that it may possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. However, the presence of two ester groups makes it susceptible to hydrolysis by esterases in the body, which could be a factor in its metabolic stability and duration of action. This could be advantageous for a prodrug strategy, where the acetyl group is cleaved in vivo to release the active hydroxy-ester.

Safety and Toxicology

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance industries. Its synthesis is straightforward, and its chemical properties are well-understood. The recent discovery of significant antiviral activity in its precursor, ethyl 3-hydroxyhexanoate, opens up new avenues for research into the potential therapeutic applications of this compound and related derivatives. Further investigation into its biological activity, metabolic stability, and toxicological profile is warranted to fully explore its potential in the field of drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. This compound. [Link]

-

PubChem. Ethyl 3-hydroxyhexanoate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. ethyl 3-hydroxyhexanoate. [Link]

-

SpectraBase. Ethyl 3-hydroxyhexanoate. Wiley-VCH GmbH. [Link]

-

Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. [Link]

-

Olasunkanmi, O. I., et al. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Frontiers in Microbiology, 13, 863336. [Link]

-

PubMed. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. [Link]

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, ethyl 3-hydroxyhexanoate, CAS Registry Number 2305-25-1. Food and Chemical Toxicology, 138 Suppl 1, 111269. [Link]

Sources

- 1. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]

- 2. This compound, 21188-61-4 [thegoodscentscompany.com]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Comprehensive Technical Guide to Ethyl 3-Acetoxyhexanoate: Synthesis, Characterization, and Applications

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword

In the intricate field of synthetic chemistry and drug discovery, mastery over functionalized intermediates is a cornerstone of innovation. Molecules like Ethyl 3-acetoxyhexanoate, while not household names, are pivotal scaffolds in the construction of more complex, biologically active compounds. This guide is crafted to serve as more than a mere data sheet; it is a technical deep-dive intended to provide a robust, mechanistic understanding of this versatile β-acetoxy ester. We will move beyond simple procedural descriptions to explore the causal relationships behind synthetic choices and analytical outcomes. Every protocol herein is designed as a self-validating system, grounded in authoritative chemical principles to ensure reliability and reproducibility. By synthesizing foundational knowledge with practical, field-proven insights, this document aims to empower researchers to not only apply these methods but to adapt and innovate from a position of deep understanding.

Molecular Identity and Structural Elucidation

An unambiguous understanding of a molecule's structure is the bedrock of all subsequent scientific investigation. The nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), provides a universal language for this purpose.

IUPAC Nomenclature

The formally accepted IUPAC name for the target compound is ethyl 3-acetyloxyhexanoate .[1] It is also commonly referred to as This compound .[2]

Deconstruction of the Systematic Name

The name can be systematically broken down to reveal the molecule's architecture:

-

Hexanoate: This root indicates the parent structure is a six-carbon carboxylate chain. The "-oate" suffix specifically denotes an ester of a carboxylic acid.

-

Ethyl: This prefix identifies the alcohol moiety from which the main ester is formed, specifically an ethyl group (-CH₂CH₃) bonded to a carboxyl oxygen.

-

3-acetoxy: This describes a substituent on the third carbon atom of the hexanoate chain. An "acetoxy" group is itself an ester, derived from acetic acid (CH₃COO-).

Key Chemical Identifiers

For precise documentation and database retrieval, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Number | 21188-61-4 | [1] |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Canonical SMILES | CCCC(CC(=O)OCC)OC(=O)C | [1] |

Diagram 1: Annotated Molecular Structure

Caption: Structure of this compound with key functional groups highlighted.

Synthesis and Purification Strategy

A robust synthesis relies on a logical pathway from readily available starting materials. The chosen route leverages two fundamental and high-yielding transformations in organic chemistry.

Retrosynthetic Analysis

The most logical disconnection is at the two ester linkages. The target molecule can be synthesized by acetylating a precursor alcohol, ethyl 3-hydroxyhexanoate. This precursor is, in turn, accessible via a selective reduction of a β-keto ester, which can be formed from an aldol-type reaction. This multi-step approach allows for purification at intermediate stages, ensuring high final purity.

Diagram 2: Retrosynthetic Pathway

Caption: Retrosynthetic analysis showing the strategic disconnection of the target molecule.

Protocol 1: Synthesis of Ethyl 3-hydroxyhexanoate (Precursor)

This procedure is based on the Claisen condensation to form a β-keto ester, followed by a selective reduction of the ketone.

-

Rationale: The Claisen condensation is a classic C-C bond-forming reaction that efficiently generates β-keto esters. Subsequent reduction with sodium borohydride (NaBH₄) is highly chemoselective, reducing the ketone in the presence of the less reactive ester.

-

Methodology:

-

Enolate Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol followed by sodium metal (1.05 eq) in portions to generate sodium ethoxide in situ. Once all sodium has reacted, cool the solution to 0 °C. Add ethyl acetate (2.0 eq) dropwise.

-

Condensation: To the stirred solution of the enolate, add butanal (1.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Upon completion, dilute the reaction mixture with ethanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise. The choice of NaBH₄ is critical for its selectivity for ketones over esters.[3][4]

-

Work-up & Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 3-hydroxyhexanoate is purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

-

Protocol 2: Acetylation to this compound (Final Product)

This is a standard esterification of a secondary alcohol.

-

Rationale: The hydroxyl group of the precursor is nucleophilic and will attack an activated acetyl source. Acetic anhydride is a convenient and efficient acetylating agent. A mild base like pyridine is used both as a catalyst and to scavenge the acetic acid byproduct.

-

Methodology:

-

Reaction Setup: Dissolve the purified ethyl 3-hydroxyhexanoate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere. Add pyridine (1.5 eq). Cool the solution to 0 °C in an ice bath.

-

Acetylation: Add acetic anhydride (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up & Purification: Dilute the mixture with DCM. Wash sequentially with 1M HCl (2x) to remove pyridine, then with saturated aqueous NaHCO₃ (2x) to remove excess acetic acid/anhydride, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

-

Spectroscopic and Physical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. The following data are predicted based on the known structure.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | [5] |

| Boiling Point | 116 °C at 14 mmHg | |

| Specific Gravity | ~1.009 g/mL @ 25 °C | [2] |

| Refractive Index | ~1.422 @ 20 °C | [2] |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.15-5.05 (m, 1H, -CH(OAc)-)

-

δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 2.50 (d, J = 6.5 Hz, 2H, -CH₂COOEt)

-

δ 2.03 (s, 3H, -OC(O)CH₃)

-

δ 1.70-1.55 (m, 2H, -CH(OAc)CH₂-)

-

δ 1.40-1.25 (m, 2H, -CH₂CH₃)

-

δ 1.24 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

δ 0.90 (t, J = 7.4 Hz, 3H, chain terminal -CH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 170.8 (-OC =O, acetate)

-

δ 170.5 (-C =O, ethyl ester)

-

δ 70.2 (-C H(OAc)-)

-

δ 60.7 (-OC H₂CH₃)

-

δ 41.5 (-C H₂COOEt)

-

δ 34.2 (-CH(OAc)C H₂-)

-

δ 21.1 (-OC(O)C H₃)

-

δ 18.8 (-C H₂CH₃)

-

δ 14.2 (-OCH₂C H₃)

-

δ 13.9 (chain terminal -C H₃)

-

-

FT-IR (ATR):

-

~2960 cm⁻¹ (C-H, sp³ stretch)

-

~1740 cm⁻¹ (C=O, ester stretch, strong, two overlapping bands expected)

-

~1240 cm⁻¹ (C-O, stretch, strong)

-

~1020 cm⁻¹ (C-O, stretch, strong)

-

Applications and Synthetic Utility

While sometimes used in the flavor and fragrance industry for its fruity notes, the primary value of this compound in a research context lies in its utility as a synthetic intermediate.[2][5][6]

-

Chiral Building Blocks: The structure contains a stereocenter at the C3 position. If synthesized using asymmetric methods, the enantiomerically pure forms become valuable chiral synthons for building complex natural products and pharmaceuticals.

-

Prodrug Development: The ester functionalities are potential handles for prodrug design. Ester prodrugs are a well-established strategy to improve the pharmacokinetic properties (e.g., lipophilicity, membrane permeability) of a parent drug molecule.[7][8] The acetoxy group could be replaced by an ester of an active pharmaceutical ingredient (API), with the entire molecule acting as a carrier.

-

Intermediate for Complex Syntheses: β-Keto esters and their derivatives are foundational building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including those with potential antibacterial or quorum-sensing inhibition properties.[9][10] The 1,3-dioxygenated pattern is a common feature in many biologically active polyketide natural products.

Safety and Handling

Prudent laboratory practice is essential when handling any chemical substance.

-

GHS Classification: May be classified as a combustible liquid.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.

-

Handling: Work in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89464, this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

-

Kumar, A., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Retrieved from [Link]

-

Ortiz-Guzmán, F. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing. Retrieved from [Link]

-

Singh, G., & Singh, G. (2013). Advances in the chemistry of β-lactam and its medicinal applications. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, D., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. Retrieved from [Link]

Sources

- 1. This compound | C10H18O4 | CID 89464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 21188-61-4 [thegoodscentscompany.com]

- 3. Ethyl 3-hydroxyhexanoate = 98 , FG 2305-25-1 [sigmaaldrich.com]

- 4. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]

- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-acetoxyhexanoate: Synonyms, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-acetoxyhexanoate is an organic compound with a significant presence in the flavor and fragrance industries.[1] Beyond its sensory attributes, its structural features as a chiral ester make it and its precursors valuable intermediates in various synthetic applications, including those relevant to pharmaceutical research. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, properties, a detailed synthetic protocol, and its current and potential applications for a scientific audience.

Chemical Identity: Synonyms and Nomenclature

Clear and unambiguous identification of a chemical substance is paramount in scientific research and development. This compound is known by several synonyms, which are crucial to recognize when searching literature and commercial databases. While distinct trade names are not common for this compound, it is typically supplied by chemical manufacturers under its systematic name or a common synonym.

Systematic and Common Names:

-

IUPAC Name: ethyl 3-acetyloxyhexanoate[2]

-

Common Synonyms: this compound, 3-Acetoxyhexanoic acid ethyl ester, Hexanoic acid, 3-(acetyloxy)-, ethyl ester[2]

-

CAS Number: 21188-61-4[2]

-

EC Number: 244-263-1[2]

-

Molecular Formula: C₁₀H₁₈O₄[2]

-

InChIKey: UYBMIHNGXIOMAW-UHFFFAOYSA-N[2]

A comprehensive list of identifiers is provided in the table below for quick reference.

| Identifier Type | Value |

| IUPAC Name | ethyl 3-acetyloxyhexanoate[2] |

| CAS Number | 21188-61-4[2] |

| EC Number | 244-263-1[2] |

| Molecular Formula | C₁₀H₁₈O₄[2] |

| Molecular Weight | 202.25 g/mol [2] |

| InChI | InChI=1S/C10H18O4/c1-4-6-9(14-8(3)11)7-10(12)13-5-2/h9H,4-7H2,1-3H3[2] |

| SMILES | CCCC(CC(=O)OCC)OC(=O)C[2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, purification, and application in various experimental setups.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 200-201 °C at 760 mmHg[1] |

| Refractive Index | 1.419 - 1.425 at 20 °C[1] |

| Specific Gravity | 1.009 - 1.015 at 25 °C[1] |

| Flash Point | >100 °C (>212 °F)[1] |

| Solubility | Soluble in alcohol; very slightly soluble in water[1] |

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the acetylation of its precursor, Ethyl 3-hydroxyhexanoate. This reaction is a standard esterification of a secondary alcohol.

Precursor: Ethyl 3-hydroxyhexanoate

Ethyl 3-hydroxyhexanoate is a valuable chiral building block in its own right. It is found in some natural products and has been investigated for its biological activities.[3] Notably, it has demonstrated potential antiviral activity against Coxsackievirus B, highlighting its relevance in drug discovery.[4] It is commercially available from various suppliers.

Synthetic Workflow: Acetylation of Ethyl 3-hydroxyhexanoate

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the acetylation of a secondary alcohol and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Ethyl 3-hydroxyhexanoate

-

Acetic anhydride

-

Pyridine (or triethylamine)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve Ethyl 3-hydroxyhexanoate (1 equivalent) in anhydrous pyridine at 0 °C (ice bath).

-

Acetylation: Slowly add acetic anhydride (1.2 equivalents) to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).[5] The product, being less polar than the starting alcohol, will have a higher Rf value.

-

Workup:

-

Once the reaction is complete, quench by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[6][7]

-

Equilibrate the column with a non-polar solvent (e.g., hexane).

-

Load the crude product (adsorbed onto a small amount of silica gel for dry loading, if necessary).

-

Elute with a gradient of ethyl acetate in hexane, as determined by prior TLC analysis.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

-

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups, the propyl chain, the methine proton adjacent to the acetate group (shifted downfield compared to the precursor alcohol), and the methyl group of the acetate.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ester and acetate groups, the carbon bearing the acetate, and the other aliphatic carbons.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C=O stretching frequencies for the two ester functionalities (typically around 1735-1750 cm⁻¹). The broad O-H stretch of the starting alcohol (around 3400 cm⁻¹) will be absent.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to assess the purity of the final product and to confirm its molecular weight from the mass spectrum.[2]

Applications in Research and Development

While the primary commercial application of this compound is in the flavor and fragrance industry, its structure lends itself to other areas of chemical research.

-

Chiral Building Block: As a derivative of a chiral hydroxy ester, this compound can serve as a protected form of Ethyl 3-hydroxyhexanoate in multi-step syntheses. The acetate group can be selectively removed under mild conditions to reveal the hydroxyl group for further transformations.

-

Pharmaceutical Intermediate: The precursor, Ethyl 3-hydroxyhexanoate, has shown potential as an antiviral agent.[4] This makes this compound a compound of interest for structure-activity relationship (SAR) studies. By modifying the hydroxyl group, researchers can probe the importance of this functionality for biological activity. Chemical suppliers like BOC Sciences and Beijing Lys Chemicals explicitly mention its use as a pharmaceutical intermediate.[1]

Conclusion

This compound is a versatile ester with established applications in the flavor and fragrance sector and emerging potential in synthetic and medicinal chemistry. A thorough understanding of its nomenclature, properties, and synthetic methods is crucial for its effective use in a research and development setting. The straightforward synthesis from its corresponding hydroxy ester, coupled with the biological relevance of the precursor, positions this compound as a valuable compound for further scientific exploration.

References

-

The Good Scents Company. (n.d.). This compound, 21188-61-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89464, this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate, 2305-25-1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture.

-

SpectraBase. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

- Organic Syntheses. (2025).

Sources

- 1. thegoodscentscompany.com [thegoodscentscompany.com]

- 2. This compound | C10H18O4 | CID 89464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-hydroxyhexanoate = 98 , FG 2305-25-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of Ethyl 3-acetoxyhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-acetoxyhexanoate is an ester recognized for its characteristic fruity aroma and has applications in the flavor and fragrance industry. From a scientific standpoint, its molecular structure presents an interesting case for spectroscopic analysis, containing two distinct ester functionalities and a chiral center. Understanding the spectral characteristics of this molecule is fundamental for its identification, quality control, and for researchers exploring its synthesis or potential applications in various fields, including sensory science and biotechnology. This guide provides an in-depth analysis of the mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data pertinent to this compound. In instances where experimental data for the title compound is not publicly available, spectral data from the closely related analogue, Ethyl 3-hydroxyhexanoate, will be utilized for a comparative analysis, highlighting the expected spectral differences.

Molecular and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is crucial for interpreting its spectral data. These properties influence its behavior in various analytical instruments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| CAS Number | 21188-61-4 | [2] |

| Appearance | Colorless to pale yellow liquid (estimated) | |

| Boiling Point | 200.00 to 201.00 °C @ 760.00 mm Hg | |

| Specific Gravity | 1.00900 to 1.01500 @ 25.00 °C | |

| Refractive Index | 1.41900 to 1.42500 @ 20.00 °C |

digraph "Ethyl_3_acetoxyhexanoate" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontsize=12, fontname="sans-serif"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0!"]; O1 [label="O", pos="2.5,1!"]; C7 [label="C", pos="3.5,1!"]; O2 [label="O", pos="4,1.8!"]; C8 [label="C", pos="4.5,0!"]; O3 [label="O", pos="5.5,0.5!"]; C9 [label="C", pos="6.5,0.5!"]; C10 [label="C", pos="7.5,0.5!"]; O4 [label="O", pos="5.5,-0.5!"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C3 -- O1 [dir=none]; O1 -- C7; C7 -- O2 [style=double]; C7 -- C8 [style=invis]; // for positioning C5 -- O3; O3 -- C9; C9 -- C10; C9 -- O4 [style=double];

// Atom labels with numbers for clarity in text C1_label [label="1", pos="-0.3,0!"]; C2_label [label="2", pos="0.7,0!"]; C3_label [label="3", pos="1.7,0!"]; C4_label [label="4", pos="2.7,0!"]; C5_label [label="5", pos="3.7,0!"]; C6_label [label="6", pos="4.7,0!"]; C7_label [label="7", pos="3.8,1!"]; C8_label [label="8", pos="4.8,0!"]; C9_label [label="9", pos="6.2,0.5!"]; C10_label [label="10", pos="7.2,0.5!"];

}

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structure elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a molecular ion (M⁺˙).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, more stable charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation

Key Predicted Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical. This would result in a fragment ion at m/z 157.

-

McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a McLafferty rearrangement. In this compound, this can occur from the hexanoate chain, leading to the elimination of a neutral alkene and the formation of a characteristic fragment.

-

Cleavage of the acetoxy group: The bond between the oxygen of the acetoxy group and the hexanoate backbone can cleave, resulting in the loss of an acetoxy radical (CH₃COO•), giving a fragment at m/z 143. Alternatively, loss of acetic acid (CH₃COOH) can occur, leading to a fragment at m/z 142.

-

Formation of the acetyl cation: A prominent peak at m/z 43, corresponding to the acetyl cation (CH₃CO⁺), is highly probable due to the acetoxy substituent.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to which a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.1 | Quartet | 2H | -OCH₂ CH₃ | Protons on the carbon adjacent to the ester oxygen are deshielded. The quartet splitting is due to the neighboring methyl group. |

| ~ 5.1 | Multiplet | 1H | -CH (OAc)- | The proton on the carbon bearing the acetoxy group is significantly deshielded by the two adjacent oxygen atoms. |

| ~ 2.5 | Multiplet | 2H | -CH₂ COO- | Protons alpha to the ethyl ester carbonyl group. |

| ~ 2.0 | Singlet | 3H | -OCOCH₃ | The protons of the acetyl group are in a distinct chemical environment and appear as a singlet. |

| ~ 1.6 | Multiplet | 2H | -CH₂CH₂ CH₃ | Methylene protons of the propyl chain. |

| ~ 1.3 | Multiplet | 2H | -CH₂ CH₃ | Methylene protons of the propyl chain. |

| ~ 1.2 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl group of the ethyl ester. |

| ~ 0.9 | Triplet | 3H | -CH₂CH₂CH₃ | The terminal methyl group of the propyl chain. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~ 171 | C =O (ethyl ester) | Carbonyl carbons of esters typically resonate in this region. |

| ~ 170 | C =O (acetate) | The acetate carbonyl carbon is in a similar environment to the ethyl ester carbonyl. |

| ~ 70 | -C H(OAc)- | The carbon atom bonded to the acetoxy group is shifted downfield due to the electronegative oxygen. |

| ~ 60 | -OC H₂CH₃ | The carbon of the ethoxy group bonded to the oxygen atom. |

| ~ 40 | -C H₂COO- | The carbon alpha to the ethyl ester carbonyl. |

| ~ 35 | -C H₂CH₂CH₃ | Methylene carbon of the propyl chain. |

| ~ 21 | -OCOC H₃ | The methyl carbon of the acetate group. |

| ~ 18 | -CH₂C H₂CH₃ | Methylene carbon of the propyl chain. |

| ~ 14 | -OCH₂C H₃ | The terminal methyl carbon of the ethyl ester. |

| ~ 14 | -CH₂CH₂C H₃ | The terminal methyl carbon of the propyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition: An IR beam is passed through the ATR crystal, and the sample in contact with it absorbs specific frequencies of IR radiation corresponding to its vibrational modes.

-

Spectrum Generation: The instrument records the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹) to produce the IR spectrum.

Data Interpretation

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the two ester functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2960-2850 | Medium-Strong | C-H stretch | Alkanes |

| ~ 1740 | Strong | C=O stretch | Esters (both) |

| ~ 1240 | Strong | C-O stretch | Acetate |

| ~ 1180 | Strong | C-O stretch | Ethyl ester |

The most prominent feature will be the strong carbonyl (C=O) stretching absorption around 1740 cm⁻¹. Due to the presence of two ester groups in similar electronic environments, their C=O stretching vibrations may overlap to produce a single, intense, and potentially broad peak. The C-O stretching region between 1300 and 1000 cm⁻¹ will likely show multiple strong bands corresponding to the C-O single bond vibrations of both the acetate and the ethyl ester moieties.

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of mass spectrometry, NMR, and IR spectroscopy, provides a detailed fingerprint of its molecular structure. The predicted data and fragmentation patterns, based on established principles of spectroscopy, offer a robust framework for the identification and characterization of this compound. This technical guide serves as a valuable resource for researchers and professionals, enabling them to confidently interpret the spectral data of this compound and related ester compounds in their scientific endeavors. The methodologies and interpretative strategies outlined herein are foundational to the fields of analytical chemistry, quality control, and the broader landscape of drug development and materials science.

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89464, this compound. Retrieved from [Link].

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 3-acetoxyhexanoate: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of Ethyl 3-acetoxyhexanoate, a molecule of significant interest in the flavor, fragrance, and potentially pharmaceutical industries. We will delve into its discovery and historical context, detail its synthesis with underlying mechanistic principles, characterize its physicochemical and spectroscopic properties, and explore its current applications.

Introduction and Historical Context

This compound (CAS No. 21188-61-4) is an organic ester characterized by a fruity, green aroma.[1] Its discovery is not marked by a singular seminal publication but rather evolved from the broader exploration of β-hydroxy esters and their derivatives as flavor and fragrance compounds. The synthetic pathways to this molecule are intrinsically linked to the development of classic organic reactions, most notably the Reformatsky reaction, which provided a reliable method for the formation of β-hydroxy esters.

The precursor to this compound, Ethyl 3-hydroxyhexanoate, is a naturally occurring compound found in various fruits such as papaya and mango, and is also a metabolite of Saccharomyces cerevisiae.[2] The investigation of natural flavor components and the subsequent efforts to synthesize them for commercial use likely spurred the creation of derivatives like this compound to modify and enhance their sensory profiles.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of its precursor, Ethyl 3-hydroxyhexanoate, followed by its acetylation.

Step 1: Synthesis of Ethyl 3-hydroxyhexanoate via the Reformatsky Reaction

The most common and historically significant method for synthesizing β-hydroxy esters is the Reformatsky reaction. This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. For the synthesis of Ethyl 3-hydroxyhexanoate, butanal and ethyl bromoacetate are the key starting materials.

Experimental Protocol: Reformatsky Reaction for Ethyl 3-hydroxyhexanoate

-

Materials:

-

Zinc dust, activated

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF))

-

Butanal

-

Ethyl bromoacetate

-

Iodine (crystal, for activation)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add activated zinc dust and a crystal of iodine. Gently heat the flask to activate the zinc, then allow it to cool.

-

Add anhydrous diethyl ether or THF to the flask.

-

A mixture of butanal and ethyl bromoacetate is added dropwise to the zinc suspension with stirring. An exothermic reaction should initiate. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

-

The reaction is then cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude Ethyl 3-hydroxyhexanoate is purified by vacuum distillation.

-

Causality in Experimental Choices: The choice of an anhydrous solvent is critical to prevent the quenching of the organozinc intermediate. Activation of zinc with iodine is necessary to remove the passivating oxide layer on the metal surface, allowing it to react with the ethyl bromoacetate. The acidic workup protonates the zinc alkoxide to yield the desired β-hydroxy ester.

Reaction Mechanism:

Caption: Synthesis of Ethyl 3-hydroxyhexanoate via the Reformatsky Reaction.

Step 2: Acetylation of Ethyl 3-hydroxyhexanoate

The final step is the esterification of the hydroxyl group of Ethyl 3-hydroxyhexanoate with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of a base catalyst such as pyridine or 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Acetylation of Ethyl 3-hydroxyhexanoate

-

Materials:

-

Ethyl 3-hydroxyhexanoate

-

Acetic anhydride

-

Pyridine

-

Anhydrous diethyl ether

-

5% Copper (II) sulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Ethyl 3-hydroxyhexanoate is dissolved in anhydrous diethyl ether in a round-bottom flask.

-

Pyridine is added, and the mixture is cooled in an ice bath.

-

Acetic anhydride is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or GC).

-

The reaction mixture is then washed with 5% copper (II) sulfate solution to remove pyridine, followed by saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.

-

Causality in Experimental Choices: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion, and also as a base to neutralize the acetic acid byproduct. The copper (II) sulfate wash is an effective way to remove the pyridine from the organic phase.

Reaction Mechanism:

Sources

Ethyl 3-acetoxyhexanoate: A Comprehensive Technical Guide to Safety and Handling

This guide provides an in-depth technical overview of the material safety properties of Ethyl 3-acetoxyhexanoate (CAS No. 21188-61-4), tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes available data with practical, field-proven insights to ensure safe and effective handling in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is an ester recognized for its fruity, green aroma, which has led to its application in the flavor and fragrance industry.[1] A clear understanding of its chemical and physical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 21188-61-4 | The Good Scents Company |

| Molecular Formula | C10H18O4 | PubChem[2] |

| Molecular Weight | 202.25 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | The Good Scents Company[1] |

| Boiling Point | 200-201 °C @ 760 mmHg | The Good Scents Company[1] |

| Flash Point | 82 °C (> 212.00 °F) | The Good Scents Company[1] |

| Specific Gravity | 1.009 - 1.015 @ 25°C | The Good Scents Company[1] |

| Solubility | Very slightly soluble in water; soluble in alcohol.[1] | The Good Scents Company[1] |

Hazard Identification and GHS Classification

A critical aspect of this guide is the clarification of this compound's hazard profile. According to aggregated data from multiple suppliers under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is overwhelmingly not classified as hazardous .[2]

Information from the European Chemicals Agency (ECHA) C&L Inventory, based on notifications from 90 companies, indicates that 89 of these (98.9%) report that the chemical does not meet the criteria for GHS hazard classification.[2] This consensus points towards a low immediate risk profile under normal handling conditions. However, the absence of a formal hazard classification does not negate the need for prudent laboratory practices.

Toxicological Profile: An Evidence-Based Assessment

The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on structurally related esters, which generally indicate a low order of acute toxicity. For instance, a safety assessment for ethyl hexanoate, a related compound, concluded it is not genotoxic and has a high No Observed Adverse Effect Level (NOAEL) for repeated dose and reproductive toxicity.[3] While this data is for a different substance, it offers a scientifically grounded perspective on the likely low toxicity of similar esters.

Given the available information, the primary concerns for laboratory personnel would be related to its properties as a combustible liquid and potential for mild irritation upon prolonged or repeated contact, as is common with many organic esters.

Safe Handling and Storage Protocols

The following protocols are designed to ensure a self-validating system of safety when working with this compound, grounded in the principles of good laboratory practice for handling combustible liquids and organic chemicals.

Engineering Controls and Ventilation

Due to its flashpoint of 82°C, this compound is classified as a combustible liquid. While not highly flammable, vapors can form flammable mixtures with air at or above this temperature.

-

Primary Recommendation: All handling of this compound that could generate vapors or aerosols should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] This is crucial to prevent the accumulation of vapors and to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A risk assessment for any procedure involving this chemical should be conducted to determine the appropriate level of PPE.[5] The following are minimum recommendations for laboratory use:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[6][7]

-

Hand Protection: Nitrile or other chemically resistant gloves should be worn to prevent skin contact.[8] Although not classified as a skin irritant, prolonged exposure to any solvent can defat the skin.

-

Body Protection: A standard laboratory coat should be worn to protect street clothing.[6][9] For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron may be appropriate.

-

Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.[5][9]

Caption: Recommended Personal Protective Equipment Workflow.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the chemical and ensuring laboratory safety.

-

Containers: Store in tightly closed, original containers.

-

Environment: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][10]

-

Incompatibilities: Avoid storage with strong oxidizing agents, acids, and bases.

Emergency Procedures: A Proactive Approach

First Aid Measures

While this compound is not classified as hazardous, prompt and appropriate first aid is essential in the event of any chemical exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek medical attention if irritation persists.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

Caption: First Aid Decision Tree for Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

-

Specific Hazards: As a combustible liquid, it can form explosive mixtures with air if heated above its flashpoint.[4] Fire may produce irritating or toxic gases (carbon monoxide and carbon dioxide).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Remove all sources of ignition.[4] Wear appropriate personal protective equipment as outlined in section 4.2.

-

Environmental Precautions: Prevent the substance from entering drains and waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

References

- Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013).

- RIFM fragrance ingredient safety assessment, ethyl hexanoate, CAS Registry Number 123-66-0. (2021). Food and Chemical Toxicology.

- RIFM fragrance ingredient safety assessment, hexanoic acid, 6-(acetyloxy)-, ethyl ester, CAS Registry Number 104986-28-9. (2020). Food and Chemical Toxicology.

- RIFM fragrance ingredient safety assessment, ethyl decanoate, CAS Registry Number 110-38-3. (2022). Food and Chemical Toxicology.

- RIFM fragrance ingredient safety assessment, ethyl 3-hydroxyhexanoate, CAS Registry Number 2305-25-1. (2020). Food and Chemical Toxicology.

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

- TCI Chemicals. (2025, October 14).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- University of Alabama in Huntsville. (n.d.).

- Hesperian Health Guides. (n.d.). First aid for chemicals.

- University of Nevada, Reno. (n.d.). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety.

- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)

- Storemasta. (2023, March 15).

- Environmental Health and Safety, University of Washington. (n.d.).

- Westlab. (2017, August 2). Personal Protective Equipment (PPE)

- Auburn University Business and Administration. (n.d.). Personal Protective Equipment.

- Carnegie Mellon University. (2024, March 11). EHS Guideline - Flammable and Combustible Liquids.

- Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids.

- Office of Environmental Health & Safety, Princeton University. (n.d.). Flammable Liquid Handling Precautions.

- (2024, January 19). Exposure limits for indoor volatile substances concerning the general population: The role of population-based differences in sensory irritation of the eyes and airways for assessment factors.

- PubMed. (n.d.).

Sources

- 1. This compound, 21188-61-4 [thegoodscentscompany.com]

- 2. This compound | C10H18O4 | CID 89464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 7. westlab.com.au [westlab.com.au]

- 8. uah.edu [uah.edu]

- 9. ba.auburn.edu [ba.auburn.edu]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Methodological & Application

Application Note: Laboratory Synthesis of Ethyl 3-Acetoxyhexanoate

Abstract

This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of Ethyl 3-acetoxyhexanoate. The target molecule is prepared via a robust and efficient O-acetylation of its precursor, ethyl 3-hydroxyhexanoate, using acetic anhydride with pyridine serving dual roles as a nucleophilic catalyst and an acid scavenger. This guide is designed for researchers in organic synthesis, drug development, and the flavor & fragrance industries, offering detailed procedural steps, mechanistic insights, purification techniques, and methods for analytical validation. The protocol emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles to ensure a high-purity yield.

Introduction and Reaction Principle

This compound (CAS No. 21188-61-4) is a fine chemical often utilized as a flavoring agent or fragrance component, valued for its distinct fruity aroma.[1] Its synthesis is a classic example of esterification, specifically the acetylation of a secondary alcohol. The most direct and reliable synthetic route, detailed herein, is the reaction of ethyl 3-hydroxyhexanoate with acetic anhydride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine is employed not merely as a base but as a superior nucleophilic catalyst.[2] It first attacks the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, rendering it highly susceptible to nucleophilic attack by the secondary hydroxyl group of ethyl 3-hydroxyhexanoate. Pyridine is subsequently regenerated and also serves as a base to neutralize the acetic acid byproduct, effectively driving the equilibrium towards the product.[3][4]

Reaction Scheme:

-

Reactant: Ethyl 3-hydroxyhexanoate

-

Reagent: Acetic Anhydride

-

Catalyst/Base: Pyridine

-

Product: this compound

-

Byproduct: Acetic Acid (neutralized by Pyridine)

Materials and Methods

Reagent and Solvent Data

Proper planning requires accurate data on all materials used. The table below summarizes the key physical properties of the reactants and products.

| Compound | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) | CAS No. |

| Ethyl 3-hydroxyhexanoate | C₈H₁₆O₃ | 160.21 | ~0.974 @ 25 °C | 90-92 @ 14 mmHg[5] | 2305-25-1 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.082 @ 20 °C | 138-140 @ 760 mmHg | 108-24-7 |

| Pyridine | C₅H₅N | 79.10 | 0.982 @ 20 °C | 115 @ 760 mmHg | 110-86-1 |

| This compound | C₁₀H₁₈O₄ | 202.25 | ~1.01 @ 25 °C | 200-201 @ 760 mmHg [1] | 21188-61-4 |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Reflux condenser with inert gas inlet (Argon or Nitrogen)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography system or glass column for purification (optional)

Detailed Experimental Protocol

This protocol is adapted from established procedures for the O-acetylation of alcohols.[6]

Reaction Setup and Execution

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-hydroxyhexanoate (e.g., 5.00 g, 31.2 mmol, 1.0 equiv.).

-

Solvent Addition: Add dry pyridine (25 mL) to dissolve the starting material. The use of pyridine as the solvent ensures it is present in sufficient excess to act as both catalyst and base.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C under an inert atmosphere (Ar or N₂).

-

Reagent Addition: Add acetic anhydride (4.4 mL, 4.78 g, 46.8 mmol, 1.5 equiv.) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Isolation

-

Quenching: After the reaction is complete, cool the flask again in an ice bath. Cautiously add 10 mL of methanol dropwise to quench any unreacted acetic anhydride. Stir for 30 minutes.

-

Dilution: Transfer the reaction mixture to a 250 mL separatory funnel and dilute with 100 mL of ethyl acetate.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of 1 M HCl (aq) twice to remove pyridine.

-

50 mL of saturated NaHCO₃ (aq) twice to neutralize remaining acids.

-

50 mL of brine (saturated NaCl solution) once to initiate drying.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound, obtained as a pale yellow oil, can be purified by either of the following methods:

-

Flash Column Chromatography: Using a silica gel column with a gradient eluent system (e.g., starting from 95:5 Hexane:Ethyl Acetate).

-

Vacuum Distillation: Given the boiling point of the product, distillation under reduced pressure is an effective method for purification on a larger scale.

Visualization of Workflow and Mechanism

To ensure clarity, the experimental workflow and the underlying reaction mechanism are presented visually.

Caption: High-level overview of the synthesis protocol.

Caption: Simplified mechanism of nucleophilic catalysis.

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended. The disappearance of starting material signals and the appearance of product signals are key indicators of a successful reaction.

-

¹H NMR (CDCl₃): Expected signals include a new singlet at ~2.0-2.1 ppm (3H, -OCOCH₃), a downfield shift of the proton at the C3 position (-CH(OAc)-) to ~5.0-5.2 ppm, and the continued presence of signals for the ethyl and propyl chains.

-

¹³C NMR (CDCl₃): Appearance of two new carbonyl signals for the two ester groups (~170-172 ppm) and a new methyl signal for the acetate group (~21 ppm).

-

FT-IR (thin film): The most telling change is the disappearance of the broad O-H stretching band from the starting alcohol (typically ~3400 cm⁻¹) and the appearance of a strong C=O stretching band for the newly formed acetate ester at ~1740 cm⁻¹.

-

Mass Spectrometry (GC-MS): Can be used to confirm the molecular weight (202.25 g/mol ) and fragmentation pattern of the product.[7]

Safety and Handling Precautions

This procedure involves hazardous chemicals and must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Acetic Anhydride: Highly corrosive and a lachrymator. Causes severe skin and eye burns. Reacts violently with water. Always handle in a fume hood and wear acid-resistant gloves, safety goggles, and a lab coat.[8][9][10]

-

Pyridine: Flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[11][12] It has a strong, unpleasant odor. Ensure all transfers are done in a fume hood.

-

General Precautions: Avoid inhalation of vapors and direct contact with skin and eyes. Ensure an eyewash station and safety shower are accessible.[9]

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61293, Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89464, this compound. Retrieved from [Link]

-

CPAChem. (2025, February 21). Safety data sheet. Retrieved from [Link]

-

Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-799. Retrieved from [Link]

-

Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Acetic Anhydride. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 8, 589. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]

-

GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

-

Semantic Scholar. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]

-

Wiley SpectraBase. (n.d.). Ethyl 3-hydroxyhexanoate. Retrieved from [Link]

-

Journal of Chemical Education. (2010). Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory. 87(9), 975-976. Retrieved from [Link]

-

Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

Sources

- 1. This compound, 21188-61-4 [thegoodscentscompany.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. Ethyl 3-hydroxyhexanoate = 98 , FG 2305-25-1 [sigmaaldrich.com]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | C10H18O4 | CID 89464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. quora.com [quora.com]

- 11. fr.cpachem.com [fr.cpachem.com]

- 12. carlroth.com [carlroth.com]

GC-MS Analysis of Ethyl 3-acetoxyhexanoate: A Comprehensive Guide for Researchers

Introduction: The Significance of Ethyl 3-acetoxyhexanoate in Flavor and Fragrance Chemistry

This compound is a key contributor to the sensory profile of many natural products and is a widely utilized component in the flavor and fragrance industry. Its characteristic fruity and green aroma makes it a valuable ingredient in the formulation of a diverse range of consumer goods. The accurate and reliable quantification and identification of this compound are paramount for quality control, product development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.